molecular formula C10H9Br2NO4 B1455119 Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate CAS No. 1400644-40-7

Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate

Cat. No. B1455119
M. Wt: 366.99 g/mol
InChI Key: FOSBTFWVCCYGRS-UHFFFAOYSA-N
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Description

Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate is a biochemical used for proteomics research . It has a molecular formula of C10H9Br2NO4 and a molecular weight of 366.99 .


Molecular Structure Analysis

The molecular structure of Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate is represented by the formula C10H9Br2NO4 . The compound has a complexity of 300 and a covalently-bonded unit count of 1 . It has a topological polar surface area of 78.6Ų .


Physical And Chemical Properties Analysis

Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate has a molecular weight of 366.99 . It has a heavy atom count of 17, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Alkylation and Acylation Applications

  • Alkylation and Acylation of Phenol with Methyl Acetate : A study explored the feasibility of using methyl acetate for both methylation and acylation of phenol. This research is significant for understanding the chemical behavior and potential applications of similar compounds, including Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate (Shanmugapriya et al., 2004).

Prototropy and Radical Scavenging Activity

  • Prototropy and Radical Scavenging Activity : Another study investigated Schiff bases related to Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate. It focused on solvent and temperature dependence of prototropy and scavenging activities, highlighting potential medicinal and food industry applications (Kaştaş et al., 2017).

Anaerobic Ether Cleavage

  • Anaerobic Ether Cleavage Mechanism : Research on the biodegradation process of 2-phenoxyethanol, which is structurally similar to Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate, sheds light on the mechanisms of anaerobic ether cleavage. This is crucial for understanding the environmental impact and degradation pathways of such compounds (Speranza et al., 2002).

Electrochemical Oxidation

  • Electrochemical Oxidation Studies : The electrochemical behavior of phenolic compounds, closely related to Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate, was examined. This research offers insights into the electrochemical properties and potential applications in energy storage or conversion systems (Richards & Evans, 1977).

Cyclization Reactions in Synthesis

  • Cyclization Reactions : A study on the cyclization reaction using palladium catalysis, involving compounds similar to Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate, is relevant for synthetic chemistry applications, including the synthesis of complex organic molecules (Tsuji et al., 1980).

Methylene Acetoxylation Process

  • Methylene Acetoxylation of Butanamides : The acetoxylation process of methylene to produce carbamoyl acetate derivatives highlights potential applications in organic synthesis and pharmaceuticals (Liu et al., 2011).

properties

IUPAC Name

methyl 2-(2,4-dibromo-6-carbamoylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO4/c1-16-8(14)4-17-9-6(10(13)15)2-5(11)3-7(9)12/h2-3H,4H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSBTFWVCCYGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Br)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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